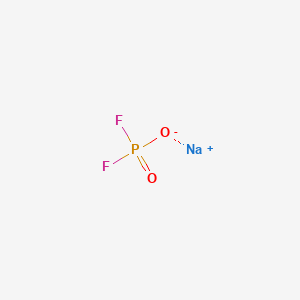
Sodium difluorophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium difluorophosphate, also known as this compound, is a useful research compound. Its molecular formula is F2NaO2P and its molecular weight is 123.959 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of Sodium Difluorophosphate
The synthesis of this compound typically involves a straightforward reaction between phosphorus pentoxide and sodium difluoro oxalate borate in a nonpolar solvent. This method is characterized by:
- High Yield : The synthesis can achieve yields greater than 98% with high purity levels (over 99%).
- Environmentally Friendly : The process does not require toxic gases or expensive catalysts, making it more sustainable compared to traditional methods .
- Temperature and Time : The reaction is conducted at temperatures between 50-80 °C for durations of 60-120 minutes .
Role in Sodium-Ion Batteries
This compound serves as a dual-functional electrolyte additive in sodium-ion batteries, enhancing both the solid electrolyte interphase (SEI) and the solvation structure of sodium ions. This results in improved electrochemical performance across various temperature ranges:
- Temperature Performance : NaDFP enables stable battery operation from -30 °C to 60 °C, significantly enhancing cycle stability .
- Capacity Retention : Studies indicate that batteries with NaDFP maintain high capacity retention rates (up to 90% after 150 cycles at -10 °C) compared to conventional additives .
- Cycle Stability : Electrochemical tests show that NaDFP can improve the cycle performance of hard carbon electrodes, achieving a capacity retention of 76.3% after 500 cycles .
Comparative Performance Analysis
A detailed comparison of this compound with other common electrolyte additives highlights its advantages:
| Additive Type | Capacity Retention (%) | Cycle Count | Temperature (°C) |
|---|---|---|---|
| This compound | 90 | 150 | -10 |
| Vinylene Carbonate + Fluoroethylene Carbonate | 79.4 | 300 | 50 |
| Conventional Electrolyte | 61.8 | N/A | N/A |
This table illustrates the superior performance of this compound in maintaining battery efficiency under challenging conditions.
A. Enhancing Electrochemical Stability
Research has shown that the addition of this compound leads to the formation of stable SEI components on electrode surfaces, which are crucial for maintaining battery integrity during charge-discharge cycles. This stability reduces issues such as gas generation and sodium evolution, common problems in pouch sodium-ion batteries .
B. Performance Under Extreme Conditions
In a study focusing on high-temperature applications, this compound demonstrated remarkable capacity retention rates even after extensive cycling at elevated temperatures. This capability positions NaDFP as a promising candidate for next-generation battery technologies that require reliable performance across a wide temperature spectrum .
Propiedades
Fórmula molecular |
F2NaO2P |
|---|---|
Peso molecular |
123.959 g/mol |
Nombre IUPAC |
sodium;difluorophosphinate |
InChI |
InChI=1S/F2HO2P.Na/c1-5(2,3)4;/h(H,3,4);/q;+1/p-1 |
Clave InChI |
KBVUALKOHTZCGR-UHFFFAOYSA-M |
SMILES canónico |
[O-]P(=O)(F)F.[Na+] |
Sinónimos |
difluorophosphoric acid difluorophosphoric acid, ammonium salt difluorophosphoric acid, potassium salt difluorophosphoric acid, sodium salt sodium DFP sodium difluorophosphate |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














